6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride

SCD1 inhibition metabolic disease obesity

Choose 6-(Piperazin-1-yl)pyridazin-3-ol HCl (CAS 1103508-29-7) for medicinal chemistry programs requiring a versatile, derivatizable scaffold. The unsubstituted piperazine provides a free NH handle essential for library synthesis targeting SCD1, GPCRs (hM4, 5-HT3), and kinases (CDK5, SYK, TAK1). Unlike N-alkylated analogs, this free amine cannot be retrofitted—substituting compromises logP, solubility, and target engagement reproducibility. The hydrochloride salt ensures direct aqueous solubility for biological assays. Ideal for parallel SAR and lead optimization.

Molecular Formula C8H13ClN4O
Molecular Weight 216.67 g/mol
CAS No. 1103508-29-7
Cat. No. B1429107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride
CAS1103508-29-7
Molecular FormulaC8H13ClN4O
Molecular Weight216.67 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NNC(=O)C=C2.Cl
InChIInChI=1S/C8H12N4O.ClH/c13-8-2-1-7(10-11-8)12-5-3-9-4-6-12;/h1-2,9H,3-6H2,(H,11,13);1H
InChIKeyPXZIGVZPBUVJMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride (CAS 1103508-29-7) – Procurement-Relevant Compound Profile and Sourcing Considerations


6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride (CAS 1103508-29-7) is a heterocyclic building block featuring a pyridazin-3-ol core substituted at the 6-position with an unsubstituted piperazine ring, supplied as the hydrochloride salt with molecular formula C8H13ClN4O and molecular weight 216.67 g/mol . The compound exists as a white to off-white crystalline solid with aqueous solubility conferred by the hydrochloride salt form, enabling direct use in aqueous reaction media and biological assay buffers . As a versatile synthetic intermediate, this scaffold provides an unsubstituted piperazine nitrogen as a handle for further derivatization, making it a strategic starting material for medicinal chemistry programs targeting kinase inhibition, GPCR modulation, and CNS-penetrant drug discovery [1].

6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride (CAS 1103508-29-7) – Why Generic Substitution with In-Class Analogs Compromises Research Reproducibility


Substituting 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride with structurally similar piperazinyl-pyridazine analogs introduces significant risks of altered physicochemical properties, divergent biological target engagement, and irreproducible synthetic outcomes. Even minor modifications to the piperazine substitution pattern—such as N-methylation (CAS 344287-23-6), N-benzylation (CAS not provided), or replacement with piperidine (CAS 2092546-51-3)—can dramatically shift logP, aqueous solubility, and hydrogen-bonding capacity, thereby affecting both downstream reaction efficiency and biological assay readouts . Critically, the unsubstituted piperazine moiety provides a free secondary amine that serves as an essential derivatization point for generating diverse chemical libraries; N-substituted analogs lack this synthetic versatility and cannot be retrofitted to the unsubstituted form without additional deprotection steps [1]. Furthermore, the hydrochloride salt form (CAS 1103508-29-7) confers enhanced aqueous solubility and distinct solid-state properties compared to the free base or alternative salt forms, which directly impacts handling, formulation, and dissolution-dependent assay reproducibility .

6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride (CAS 1103508-29-7) – Quantitative Differentiation Evidence Against Comparator Analogs


SCD1 Inhibitor Scaffold Potency – Quantitative Structure-Activity Relationship Advantage of Unsubstituted Piperazine Core

In the discovery of piperazin-1-ylpyridazine-based SCD1 inhibitors, the unsubstituted piperazine moiety present in 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride serves as the foundational scaffold from which highly potent inhibitors are derived. Compound 49 (XEN103), which incorporates the piperazin-1-ylpyridazine core, demonstrated mSCD1 IC50 = 14 nM and HepG2 IC50 = 12 nM, with in vivo efficacy ED50 = 0.8 mg/kg in a rodent obesity model [1]. In contrast, structurally divergent pyridazine-based kinase inhibitors lacking the piperazine substitution pattern, such as those evaluated in broader kinase panels, typically exhibit IC50 values > 100 μM against related targets (e.g., ERK1/ERK2 IC50 > 100 μM for pyrazolopyridazinol analogs) . The unsubstituted piperazine nitrogen is essential for subsequent derivatization to achieve nanomolar potency; N-substituted analogs (e.g., N-methylpiperazinyl derivatives) cannot be readily elaborated to the full inhibitor scaffold without additional synthetic steps [1].

SCD1 inhibition metabolic disease obesity steatosis type 2 diabetes

Hydrochloride Salt Form – Aqueous Solubility and Solid-State Handling Advantage Over Free Base Forms

6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride (CAS 1103508-29-7, MW 216.67 g/mol) is supplied as the hydrochloride salt, which confers aqueous solubility enabling direct dissolution in water and aqueous buffers, a property critical for biological assay preparation and aqueous-phase synthetic transformations . In contrast, the corresponding free base or ketone tautomeric form (6-(piperazin-1-yl)pyridazin-3(2H)-one, CAS 145276-53-5, MW 180.21 g/mol) lacks the hydrochloride counterion and exhibits different solid-state properties, potentially affecting handling, hygroscopicity, and dissolution kinetics . The hydrochloride salt also provides enhanced stability during storage and shipping compared to the free amine form, which may be prone to oxidation or carbonate formation upon exposure to atmospheric CO2 .

aqueous solubility salt selection formulation assay development chemical handling

GPCR Ligand Scaffold Versatility – Documented Activity Across Muscarinic and Serotonergic Receptor Classes

The piperazin-1-ylpyridazine scaffold, of which 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride is a foundational building block, has demonstrated productive engagement across multiple GPCR targets. In the muscarinic acetylcholine receptor (mAChR) antagonist series, 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines achieved hM4 IC50 values < 200 nM with favorable CNS penetration (rat brain:plasma Kp = 2.1, Kp,uu = 1.1) [1]. In the serotonergic system, closely related 3-(4-methyl-piperazin-1-yl)-5-phenyl-pyridazine hydrochloride (a direct structural analog differing only in N-methylation and phenyl substitution) exhibited 5-HT3 receptor binding affinity IC50 = 36 nM in rat cerebral cortex displacement assays [2]. The unsubstituted piperazine in the target compound provides a versatile handle for introducing diverse sulfonyl, aryl, or alkyl groups to tune selectivity across GPCR subtypes, a synthetic flexibility not available with N-substituted piperazine analogs [1].

GPCR muscarinic receptor serotonin receptor CNS drug discovery antagonist

Kinase Selectivity Potential – Comparative Advantage in Target Class Engagement

The pyridazin-3-ol scaffold with piperazine substitution represents a privileged chemotype for kinase inhibitor discovery, with closely related analogs demonstrating potent and selective target engagement. 6-(3-Hydroxypiperidin-1-yl)pyridazin-3-ol (CAS 2092546-51-3) exhibits CDK5 inhibition with IC50 = 12 nM, as reported in ACS Chemical Neuroscience [1]. (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol shows SYK inhibition with IC50 ≈ 72 nM . In the broader pyridazine kinase inhibitor class, imidazo[1,2-b]pyridazine-containing compounds achieve TAK1 inhibition with IC50 = 55 nM [2]. The target compound 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride provides the unsubstituted piperazine handle that can be elaborated to access these diverse kinase inhibition profiles, whereas the comparator scaffolds with pre-installed substitution patterns (hydroxypiperidine, hydroxypyrrolidine, imidazo-fused rings) lock the user into a specific target class without the same degree of synthetic divergence potential [1][2].

kinase inhibitor CDK5 SYK TAK1 cancer inflammation

6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride (CAS 1103508-29-7) – Validated Application Scenarios for Research Procurement


SCD1 Inhibitor Discovery and Metabolic Disease Research

Utilize 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride as the core scaffold for synthesizing piperazinylpyridazine-based SCD1 inhibitors. As demonstrated by compound XEN103 (mSCD1 IC50 = 14 nM, HepG2 IC50 = 12 nM, ED50 = 0.8 mg/kg), derivatives of this scaffold achieve potent in vitro inhibition and meaningful in vivo efficacy in rodent obesity models [1]. The unsubstituted piperazine nitrogen enables installation of diverse substituents to optimize potency, selectivity, and pharmacokinetic properties. Applications include target validation studies, lead optimization programs, and pharmacological evaluation of SCD1 inhibition in metabolic syndrome, hepatic steatosis, and type 2 diabetes models [1].

CNS-Penetrant GPCR Antagonist Development

Employ this compound as a versatile starting material for constructing CNS-penetrant muscarinic and serotonergic receptor antagonists. The piperazin-1-ylpyridazine core has yielded hM4 antagonists with IC50 < 200 nM and favorable brain penetration (rat brain:plasma Kp = 2.1, Kp,uu = 1.1), suitable for Parkinson's disease and schizophrenia research [1]. Related scaffolds achieve 5-HT3 receptor binding with IC50 = 36 nM . The free piperazine amine facilitates sulfonylation, arylation, or alkylation to tune receptor subtype selectivity and optimize CNS exposure [1].

Kinase Inhibitor Library Synthesis and SAR Exploration

Leverage the pyridazin-3-ol core as a privileged kinase inhibitor scaffold for focused library synthesis. Closely related analogs demonstrate CDK5 inhibition (IC50 = 12 nM) [1], SYK inhibition (IC50 ≈ 72 nM) , and TAK1 inhibition (IC50 = 55 nM) . The unsubstituted piperazine handle enables parallel synthesis of diverse analogs for kinase selectivity profiling and structure-activity relationship (SAR) studies across multiple kinase targets. This compound is ideal for medicinal chemistry groups seeking a single versatile core for multi-target kinase inhibitor discovery campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.